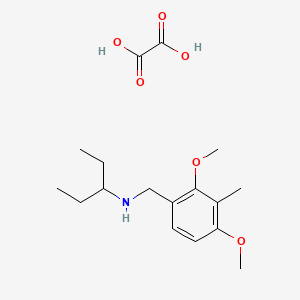
5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole (DPBO) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPBO belongs to the class of oxadiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is not fully understood. However, several studies have suggested that it exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has also been shown to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication. Additionally, 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been found to inhibit the growth of bacteria by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been found to exhibit several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death. 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has also been found to inhibit the growth of bacteria by disrupting their membrane potential and inhibiting their metabolic activity. Moreover, 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is a synthetic compound, which can be easily synthesized and purified. Moreover, it has been extensively studied for its potential therapeutic applications, making it a suitable candidate for further research. However, 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole also has some limitations for lab experiments. It has been found to exhibit cytotoxicity towards normal cells at high concentrations, which may limit its use in vivo. Moreover, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has several potential future directions for research. It can be modified to improve its potency and selectivity towards cancer cells. Moreover, its mechanism of action can be further elucidated to understand its mode of action. 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole can also be studied for its potential applications in other fields, such as antimicrobial and anti-inflammatory agents. Additionally, its pharmacokinetics and pharmacodynamics can be studied to understand its bioavailability and toxicity in vivo.
Conclusion:
In conclusion, 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been extensively studied for its anticancer, antimicrobial, and anti-inflammatory activities. However, its mechanism of action is not fully understood, and it has some limitations for lab experiments. 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has several potential future directions for research, which can lead to the development of novel therapeutic agents.
Synthesemethoden
5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole can be synthesized using a multi-step procedure, which involves the reaction of 3,4-dimethoxybenzaldehyde with 4-biphenylcarboxylic acid, followed by the reaction of the resulting intermediate with propyl bromide and hydrazine hydrate. The final product is obtained after purification and characterization using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. Several studies have reported its anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has also been shown to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Moreover, 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-4-15-30-21-12-9-18(10-13-21)17-5-7-19(8-6-17)24-26-25(31-27-24)20-11-14-22(28-2)23(16-20)29-3/h5-14,16H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGXOQNQGVZKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-bis(propylthio)-10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine](/img/structure/B5052258.png)
![4-methyl-N-{2-[(phenylsulfonyl)amino]ethyl}benzamide](/img/structure/B5052287.png)
![2-[bis(butylsulfonyl)methylene]imidazolidine](/img/structure/B5052292.png)

![methyl 3-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5052316.png)
![1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine](/img/structure/B5052319.png)

![2-(1-piperidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5052327.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5052335.png)

![1-chloro-4-[2-(3-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5052343.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-mesitylpropanamide](/img/structure/B5052350.png)

![2-[4-(4-chlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5052359.png)